2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran
CAS No.: 66056-44-8
Cat. No.: VC17268313
Molecular Formula: C23H28O5
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66056-44-8 |
|---|---|
| Molecular Formula | C23H28O5 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran |
| Standard InChI | InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3 |
| Standard InChI Key | WYSPGMKKXFVMMF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)OC)OC)OC |
Introduction
2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran is a complex organic compound belonging to the benzofuran family. It features multiple methoxy groups and an isopentyl side chain, contributing to its unique chemical properties. The compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure suggests a high molecular weight due to the presence of several methoxy groups and a benzofuran core.
Synthesis
The synthesis of 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran typically involves multiple steps, although specific details are not widely documented. Generally, the synthesis of benzofuran derivatives involves reactions such as condensation, cyclization, and substitution to introduce the necessary functional groups.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, primarily due to its ability to interact with various biological molecules. The methoxy groups and benzofuran core are crucial for these interactions, influencing binding affinity and specificity. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutic agents.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Interactions | Therapeutic agents |
| Receptor Binding | Pharmacological research |
| Biochemical Pathways | Insights into mechanism of action |
Similar Compounds
Similar compounds include other benzofuran derivatives with varying substituents. For example, 2-(3,5-dimethoxyphenyl)-4,6-dimethoxy-1-benzofuran shares a similar benzofuran core but differs in the attached phenyl group (3,5-dimethoxyphenyl instead of 2,4-dimethoxyphenyl) . Another example is 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone derivatives, which have shown antibacterial activity .
| Compound | Substituents | Activity |
|---|---|---|
| 2-(3,5-Dimethoxyphenyl)-4,6-dimethoxy-1-benzofuran | 3,5-Dimethoxyphenyl | Pharmacological research |
| 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone derivatives | 4-Methoxyphenyl, methanone group | Antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume